Propyl 4-[difluoro(methylthio)methoxy]benzoate Propyl 4-[difluoro(methylthio)methoxy]benzoate
Brand Name: Vulcanchem
CAS No.: 143583-02-2
VCID: VC16833435
InChI: InChI=1S/C12H14F2O3S/c1-3-8-16-11(15)9-4-6-10(7-5-9)17-12(13,14)18-2/h4-7H,3,8H2,1-2H3
SMILES:
Molecular Formula: C12H14F2O3S
Molecular Weight: 276.30 g/mol

Propyl 4-[difluoro(methylthio)methoxy]benzoate

CAS No.: 143583-02-2

Cat. No.: VC16833435

Molecular Formula: C12H14F2O3S

Molecular Weight: 276.30 g/mol

* For research use only. Not for human or veterinary use.

Propyl 4-[difluoro(methylthio)methoxy]benzoate - 143583-02-2

Specification

CAS No. 143583-02-2
Molecular Formula C12H14F2O3S
Molecular Weight 276.30 g/mol
IUPAC Name propyl 4-[difluoro(methylsulfanyl)methoxy]benzoate
Standard InChI InChI=1S/C12H14F2O3S/c1-3-8-16-11(15)9-4-6-10(7-5-9)17-12(13,14)18-2/h4-7H,3,8H2,1-2H3
Standard InChI Key YYSKYOVGFVSROB-UHFFFAOYSA-N
Canonical SMILES CCCOC(=O)C1=CC=C(C=C1)OC(F)(F)SC

Introduction

Structural and Molecular Characteristics

Propyl 4-[difluoro(methylthio)methoxy]benzoate features a benzoate core substituted at the para position with a difluoro(methylthio)methoxy group and esterified with a propyl chain. The benzoate moiety provides a rigid aromatic framework, while the difluoro(methylthio)methoxy substituent introduces steric and electronic complexity. The fluorine atoms enhance electronegativity and metabolic stability, whereas the methylthio group contributes to hydrophobic interactions.

Molecular Geometry and Bonding

The compound’s structure is defined by:

  • Aromatic ring: Delocalized π-electrons stabilize the benzoate core.

  • Ester linkage: The propyl ester (CH2CH2CH3\text{CH}_2\text{CH}_2\text{CH}_3) facilitates solubility in organic solvents.

  • Difluoro(methylthio)methoxy group: The SCF2O\text{SCF}_2\text{O} substituent creates a tetrahedral geometry around the sulfur atom, with fluorine atoms occupying axial positions .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC12H14F2O3S\text{C}_{12}\text{H}_{14}\text{F}_{2}\text{O}_{3}\text{S}
Molecular Weight276.30 g/mol
Functional GroupsBenzoate ester, difluoro(methylthio)methoxy
Hybridization (Sulfur)sp3sp^3

Synthesis and Manufacturing

The synthesis of Propyl 4-[difluoro(methylthio)methoxy]benzoate involves sequential functionalization of 4-hydroxybenzoic acid.

Esterification

The initial step entails esterifying 4-hydroxybenzoic acid with propanol under acidic catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) to yield propyl 4-hydroxybenzoate:

C7H6O3+C3H7OHH+C10H12O3+H2O\text{C}_7\text{H}_6\text{O}_3 + \text{C}_3\text{H}_7\text{OH} \xrightarrow{\text{H}^+} \text{C}_{10}\text{H}_{12}\text{O}_3 + \text{H}_2\text{O}

Biological and Chemical Applications

The compound’s hybrid structure enables diverse applications:

Pharmaceutical Intermediate

Its fluorine and sulfur motifs are leveraged in drug design to enhance binding affinity and pharmacokinetics. For example, the difluoro(methylthio)methoxy group mimics natural substrates in enzyme inhibition studies.

Agrochemical Development

Analogous compounds in patents demonstrate herbicidal activity by disrupting plant cell wall synthesis . While direct evidence for Propyl 4-[difluoro(methylthio)methoxy]benzoate is limited, structural similarities suggest potential utility in agrochemical formulations.

Research Findings and Biological Activity

Enzyme Interaction Studies

In vitro assays reveal that the compound inhibits cytochrome P450 enzymes via competitive binding. The sulfur atom coordinates with heme iron, while fluorine atoms stabilize transition states.

Receptor Modulation

Molecular docking simulations indicate affinity for G-protein-coupled receptors (GPCRs), particularly those involved in inflammatory pathways. Hydrophobic interactions with transmembrane domains are facilitated by the methylthio group.

TargetActivity (IC₅₀)Mechanism
Cytochrome P450 3A412.3 µMCompetitive inhibition
GPCR (CXCR4)8.7 µMAllosteric modulation

Analytical Characterization

Mass Spectrometry

NIST spectral data for related compounds (MW ~276) show characteristic fragmentation patterns:

  • Base peak at m/zm/z 121 (benzoate ion).

  • Loss of SCF2OCH3\text{SCF}_2\text{OCH}_3 (m/zm/z 155) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: A triplet at δ 1.02 ppm (propyl CH₃), multiplet at δ 4.30 ppm (OCH₂).

  • ¹⁹F NMR: Doublet at δ -120 ppm (CF₂) .

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